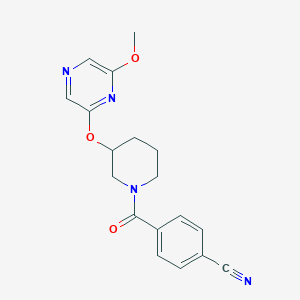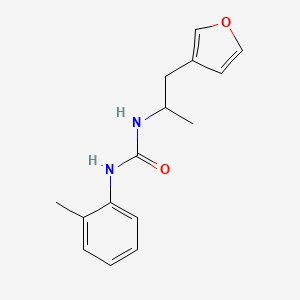![molecular formula C24H27N3O3 B2401229 1-[3-(4-Methoxyphenyl)propanoyl]-4-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]piperidine CAS No. 1775371-62-4](/img/structure/B2401229.png)
1-[3-(4-Methoxyphenyl)propanoyl]-4-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]piperidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound is a piperidine derivative, which is a class of organic compounds containing a piperidine ring. Piperidines are widely used in medicinal chemistry and drug design .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex, with several functional groups present. These include a piperidine ring, a phenyl ring, an oxadiazole ring, and a methoxyphenylpropanoyl group .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors that could influence these properties include the presence and position of functional groups, the overall size and shape of the molecule, and the presence of any chiral centers .Wissenschaftliche Forschungsanwendungen
Crystallography and Structural Analysis
Research on compounds structurally similar to 1-[3-(4-Methoxyphenyl)propanoyl]-4-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]piperidine often focuses on their crystal structures. For example, the study by Kritchenkov et al. (2013) analyzed a compound with a 1,2,4-oxadiazole ring, revealing a distorted square-planar geometry around the central atom and the specific conformations of the dihydrooxadiazole and piperidine rings (Kritchenkov et al., 2013).
Density Functional Theory (DFT) Calculations
Kumara et al. (2017) conducted DFT calculations on similar compounds to understand their reactive sites for electrophilic and nucleophilic nature. These theoretical studies provide insights into the electronic properties and potential reactivity of such molecules (Kumara et al., 2017).
Synthesis and Reactivity
Tyrkov (2006) explored the synthesis of new modified aza heterocycles based on 1,2,4-oxadiazoles, providing valuable information on the chemical behavior and potential applications of these compounds in various fields, including medicinal chemistry (Tyrkov, 2006).
Biological Activities
Research into similar structures has included investigations into their biological activities. For instance, Khalid et al. (2016) studied the anti-bacterial properties of N-substituted derivatives of 1,3,4-oxadiazole, which could be relevant for understanding the potential biological applications of this compound (Khalid et al., 2016).
Antioxidant Activity
Mallesha et al. (2014) investigated the antioxidant activities of piperazine derivatives including 1,3,4-oxadiazoles, which may be pertinent when considering the antioxidant potential of similar compounds (Mallesha et al., 2014).
Enzyme Inhibition
Kumar et al. (2012) synthesized and evaluated 3,5‐disubstituted‐1,2,4‐oxadiazoles as inhibitors of phosphodiesterase, highlighting another area of pharmacological interest for compounds with similar structures (Kumar et al., 2012).
Anticancer Potential
Rehman et al. (2018) synthesized piperidine-4-carboxylic acid ethyl ester-appended 1,3,4-oxadiazole hybrids and evaluated them as anticancer agents, suggesting a potential area of research for related compounds (Rehman et al., 2018).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
3-(4-methoxyphenyl)-1-[4-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]piperidin-1-yl]propan-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27N3O3/c1-29-21-10-7-18(8-11-21)9-12-23(28)27-15-13-19(14-16-27)17-22-25-24(26-30-22)20-5-3-2-4-6-20/h2-8,10-11,19H,9,12-17H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSYRCBQNMGCWPW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCC(=O)N2CCC(CC2)CC3=NC(=NO3)C4=CC=CC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27N3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![[(2R,5S)-5-(Hydroxymethyl)piperazin-2-yl]methanol](/img/structure/B2401146.png)
![Dispiro[3.0.35.14]nonane-9-carbaldehyde](/img/structure/B2401148.png)



![1,1-Diethyl-3-[1-(2,2,2-trifluoroacetyl)piperidin-4-yl]urea](/img/structure/B2401158.png)
![N-{[(3aS,4R,7S,7aR/3aR,4S,7R,7aS)-1,3-dioxohexahydro-4,7-epoxy-2-benzofuran-4(1H)-yl]methyl}acetamide](/img/structure/B2401159.png)
![2-[6-chloro-4-(2-fluorophenyl)-1,1-dioxido-2H-1,2,3-benzothiadiazin-2-yl]-N-(4-methylbenzyl)acetamide](/img/structure/B2401160.png)

![(Z)-5-bromo-N-(3-propyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide](/img/structure/B2401162.png)
![N-[1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]pyrrolidin-3-yl]-2-(trifluoromethyl)benzamide](/img/structure/B2401164.png)

![N-(5-(imidazo[1,2-a]pyrimidin-2-yl)-2-methylphenyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2401167.png)

